1-Benzyl-3-methyl-1,4-diazepane
Description
Significance of Seven-Membered Nitrogen Heterocycles in Medicinal Chemistry Research
Seven-membered rings containing two nitrogen atoms, such as diazepanes, are integral components of many biologically active compounds. Their non-planar nature allows them to interact with biological targets in ways that are often inaccessible to more rigid aromatic systems. This structural feature can lead to enhanced binding affinity and selectivity for enzymes and receptors.
The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery
The 1,4-diazepane moiety is recognized as a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The clinical and commercial success of compounds based on the related 1,4-benzodiazepine (B1214927) scaffold has spurred interest in exploring the therapeutic potential of other diazepine (B8756704) derivatives. jocpr.com The 1,4-diazepane ring system has been utilized in the design of compounds with a wide range of biological activities.
Historical Context of Diazepines in Research
The history of diazepines in research is closely linked to the discovery of benzodiazepines. The first benzodiazepine (B76468), chlordiazepoxide, was synthesized in the 1950s, leading to the development of a major class of therapeutic agents. This success prompted extensive research into other diazepine-containing structures. Initially, research focused on the central nervous system effects of these compounds. Over time, the scope of investigation has broadened to include their potential as anticancer, antimicrobial, and cardiovascular agents. The development of new synthetic methodologies has further fueled the exploration of diverse diazepine analogues.
Academic Research Focus on 1-Benzyl-3-methyl-1,4-diazepane and Related Derivatives
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural features suggest potential avenues for investigation based on research into related 1,4-diazepane derivatives.
Structural Classification and Research Relevance
This compound is a saturated seven-membered heterocycle. Its key structural features include:
A 1,4-diazepane core : A seven-membered ring with two nitrogen atoms at positions 1 and 4.
A benzyl (B1604629) group at the 1-position: This lipophilic group can influence the compound's solubility, membrane permeability, and potential for pi-stacking interactions with biological targets.
A methyl group at the 3-position: This small alkyl group can affect the conformation of the diazepane ring and its interaction with binding pockets.
The research relevance of this compound lies in its potential as a building block for the synthesis of more complex molecules and as a scaffold for the development of new biologically active agents. The presence of two nitrogen atoms allows for further functionalization, enabling the creation of a library of derivatives for screening.
Overview of Research Trajectories
Based on studies of analogous 1,4-diazepane structures, potential research trajectories for this compound could include:
Synthesis of Novel Derivatives: The secondary amine at the 4-position of the diazepane ring provides a reactive handle for the introduction of a wide variety of substituents. Research could focus on synthesizing a series of N-acylated, N-alkylated, or N-sulfonylated derivatives. For instance, studies have been conducted on 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as potential 5-HT6 receptor antagonists for cognitive disorders, highlighting a possible direction for derivatization. openpharmaceuticalsciencesjournal.com
Exploration of Biological Activities: Given the broad spectrum of activities associated with the 1,4-diazepane scaffold, derivatives of this compound could be screened for various biological effects. The structural similarity to known central nervous system agents suggests that exploring its potential as an anxiolytic, anticonvulsant, or muscle relaxant could be a fruitful area of investigation. chemisgroup.us
Conformational Analysis: The flexible seven-membered ring of 1,4-diazepane can adopt multiple low-energy conformations. Investigating the preferred conformation of this compound and its derivatives through computational modeling and experimental techniques like NMR spectroscopy would be crucial for understanding its structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECKXKOOXAGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Development for 1 Benzyl 3 Methyl 1,4 Diazepane and Analogues
General Synthetic Routes to 1,4-Diazepane Derivatives
The construction of the 1,4-diazepane ring system has been an active area of research, leading to a variety of synthetic approaches. These methods can be broadly categorized into several key strategies, including cyclization reactions, reductive amination, multicomponent reactions, and annulation processes. nih.govresearchgate.net
Cyclization Reactions and Ring-Closure Strategies
Cyclization reactions represent the most fundamental approach to forming the seven-membered diazepine (B8756704) ring. These strategies typically involve the formation of one or two key C-N bonds in an intra- or intermolecular fashion.
One common method is the condensation of a 1,3-diamine, such as 1,3-diaminopropane, with a two-carbon dielectrophile. nih.gov A versatile and widely used approach involves the cyclocondensation of diamines with α,β-unsaturated carbonyl compounds or dicarbonyl compounds. ijpcbs.com More advanced strategies employ domino reactions, such as an aza-Michael addition followed by an intramolecular S_N2 cyclization, to construct monocyclic 1,4-diazepinones from 1-azadienes and α-halogenoacetamides in a single step under metal-free conditions. rsc.org
Palladium-catalyzed intramolecular cyclization has also emerged as a powerful tool. For instance, N-tosyl-disubstituted 2-aminobenzylamines can react with propargylic carbonates to form benzodiazepine (B76468) cores. mdpi.com The mechanism involves the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen to forge the seven-membered ring. mdpi.com Another sophisticated approach involves the intramolecular C–N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by a CuI/N,N-dimethylglycine system, to produce azetidine-fused diazepine derivatives. nih.govmdpi.com These fused systems can then undergo selective ring-opening to yield functionalized 1,4-benzodiazepines. nih.govmdpi.com
| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Condensation | 1,3-Diamine and a dielectrophile (e.g., α,β-unsaturated carbonyl) | Acid or base catalysis | Classical and straightforward approach. | ijpcbs.com |
| Domino Aza-Michael/S_N2 Cyclization | 1-Azadiene and α-halogenoacetamide | Transition metal-free | Efficient one-pot synthesis of 1,4-diazepinones. | rsc.org |
| Palladium-Catalyzed Cyclization | N-Tosyl-2-aminobenzylamine and propargylic carbonate | Palladium catalyst | Forms benzodiazepine core via π-allylpalladium intermediate. | mdpi.com |
| Copper-Catalyzed C-N Coupling | 1-(2-Bromobenzyl)azetidine-2-carboxamide | CuI/N,N-dimethylglycine | Forms fused azetidine-diazepine systems. | nih.govmdpi.com |
Reductive Amination Approaches
Reductive amination is a highly effective and widely used method for forming C-N bonds and is particularly valuable for synthesizing substituted amines. masterorganicchemistry.com This reaction involves the initial formation of an imine or enamine from the condensation of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine. youtube.com
In the context of 1,4-diazepane synthesis, an intramolecular reductive amination can be employed. This typically involves a precursor molecule containing both an amine and a carbonyl group (or a masked carbonyl) separated by an appropriate carbon chain. The intramolecular condensation forms a cyclic iminium ion, which is then reduced to yield the heterocyclic ring. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com This approach is a cornerstone for creating both simple and complex 1,4-diazepane structures. researchgate.net
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a powerful strategy for rapidly building molecular diversity. researchgate.netnih.gov Several MCRs have been developed for the synthesis of diazepine scaffolds.
The Ugi four-component reaction (Ugi-4CR) is a prominent example. In one application, an amino ketone, an isocyanide, a carboxylic acid, and an amine component (like Boc-glycinal) react to form an intermediate. nih.gov Subsequent deprotection and intramolecular cyclization yield the 1,4-benzodiazepine (B1214927) ring. nih.gov This method allows for the introduction of multiple points of diversity in a single, efficient process. Another MCR involves the reaction of 1,3-diaminopropane, a carbonyl compound, and an isocyanide, promoted by TMSCl, to directly access 1,4-diazepine-2-amines. researchgate.net A rhodium-catalyzed [5+2] cycloaddition between pyridines and 1-sulfonyl-1,2,3-triazoles has also been reported, providing access to biologically active 1,4-diazepine compounds. acs.org
Annulation Reactions for Diazepine-Containing Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, provide another route to diazepine-containing systems. These can include the fusion of a diazepine ring to another heterocyclic or aromatic system.
One reported method describes the alkylation of 1-aryl-2,3-benzodiazepine-4-thiones with α-haloketones, followed by an intramolecular cyclization that results in the annulation of a thiophene (B33073) ring onto the diazepine core, creating a novel thieno[2,3-d] nih.govrsc.orgbenzodiazepine system. wsu.edu Another powerful strategy involves a cascade reaction where β-enamino diketones undergo intramolecular cyclization followed by annulation with o-phenylenediamine. acs.org This one-pot, metal-free process efficiently constructs complex pyrrole-fused 1,5-benzodiazepine frameworks. acs.org
Chiral Synthesis and Stereoselective Routes for 1-Benzyl-3-methyl-1,4-diazepane Stereoisomers
The synthesis of enantiomerically pure this compound requires a stereoselective approach to control the chiral center at the C3 position. A practical and efficient route has been established for a closely related key intermediate, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which can be adapted for the target molecule. researchgate.net
The synthesis commences with a commercially available chiral building block, such as (S)-2-aminopropan-1-ol. This starting material provides the desired stereochemistry at the future C3 position of the diazepine ring. The synthetic sequence involves the protection and functionalization of the amino and hydroxyl groups to assemble a linear diamino alcohol precursor, which is then poised for the key ring-closing step. researchgate.net The benzyl (B1604629) group can be introduced at the N1 position through standard N-alkylation techniques at an appropriate stage of the synthesis.
Intramolecular Fukuyama-Mitsunobu Cyclization
A crucial step in the chiral synthesis of the 3-methyl-1,4-diazepane core is the intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net This reaction is a variation of the classic Mitsunobu reaction and is exceptionally effective for forming C-N bonds to create heterocyclic rings. nih.gov
In this specific synthesis, a linear N-nosyl diamino alcohol is used as the cyclization precursor. The nosyl (2-nitrobenzenesulfonyl) group serves two purposes: it activates the nitrogen atom, making it a better nucleophile, and it can be readily cleaved under mild conditions later in the synthesis. The reaction is carried out in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu conditions activate the primary alcohol, allowing for an intramolecular S_N2 attack by the nosyl-protected nitrogen atom to form the seven-membered ring with high efficiency. researchgate.net This cyclization strategy is robust and has been successfully applied to multikilogram production of related chiral 1,4-diazepane intermediates. researchgate.net
| Step | Reaction | Key Reagents/Intermediates | Purpose | Reference |
|---|---|---|---|---|
| 1 | Starting Material Selection | (S)-2-aminopropan-1-ol | Introduces chirality at the C3 position. | researchgate.net |
| 2 | Functional Group Manipulation | N-nosyl diamino alcohol precursor | Assembles the linear chain required for cyclization. The nosyl group activates the nitrogen. | researchgate.net |
| 3 | Key Cyclization Step | Intramolecular Fukuyama-Mitsunobu Reaction (PPh₃, DEAD/DIAD) | Forms the chiral 7-membered diazepine ring with high efficiency. | researchgate.netnih.gov |
| 4 | Deprotection/Functionalization | Cleavage of nosyl and other protecting groups; N-benzylation | Yields the final target compound, this compound. | researchgate.net |
Imine Reductase-Catalyzed Intramolecular Reductive Amination
The enzymatic intramolecular asymmetric reductive amination of aminoketones presents a powerful and environmentally benign method for constructing chiral 1,4-diazepanes. diva-portal.orgacs.org Imine reductases (IREDs), which are NAD(P)H-dependent oxidoreductases, have been successfully employed to catalyze the asymmetric reduction of prochiral imines and iminiums, yielding chiral amines with high enantioselectivity. nih.gov
A notable application of this methodology is the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, where several enantiocomplementary IREDs were identified. acs.org Specifically, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) demonstrated high enantioselectivity. acs.org The catalytic efficiency of these enzymes was determined to be 0.027 s⁻¹ mM⁻¹ for IR1 and 0.962 s⁻¹ mM⁻¹ for IR25. acs.org
To enhance the catalytic prowess of the less efficient IR1, a double mutant, Y194F/D232H, was engineered through saturation mutagenesis and iterative combinatorial mutagenesis. acs.org This engineered enzyme exhibited a remarkable 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.org Both the mutant IR1 and IR25 have been successfully applied to synthesize a variety of substituted 1,4-diazepanes, achieving high enantiomeric excess ranging from 93% to over 99%. acs.org This biocatalytic approach offers an effective and selective route to chiral 1,4-diazepanes of significant pharmaceutical interest. diva-portal.orgacs.org
Asymmetric Reductive Cyclization
Asymmetric reductive cyclization represents another sophisticated strategy for the synthesis of chiral diazepine derivatives. Copper-catalyzed asymmetric intramolecular reductive cyclization has been effectively utilized for the synthesis of dibenzo[b,d]azepines. unizar.es This method employs 2'-vinyl-biaryl-2-imines as substrates and an in-situ formed [CuI/(Ph-BPE)] catalyst to produce 7-membered bridged biarylamines. unizar.es These products feature both central and axial stereogenic elements and are obtained in high yields (up to 98%) with excellent diastereo- and enantioselectivities (>20:1 d.r., up to 99% ee). unizar.es
Another approach involves the reductive cyclization of an aminoaldehyde. researchgate.net This method was found to be an efficient route for producing 6-amino-1,4-diazepine derivatives. researchgate.net These asymmetric cyclization techniques provide powerful tools for the stereocontrolled synthesis of complex diazepine structures.
Optimization of Synthetic Yields and Reaction Conditions
Optimizing synthetic yields and reaction conditions is paramount for the practical and large-scale production of this compound and its derivatives. Various strategies have been explored to enhance the efficiency of the synthetic routes.
In the context of IRED-catalyzed reductive aminations, the concentration of reactants and the choice of reducing agent are critical factors. For instance, the use of sodium cyanoborohydride (NaBH3CN) is common as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Alternative reducing agents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) are also employed. masterorganicchemistry.com The reaction stoichiometry, such as the ratio of ketone to amine, can also be adjusted to improve yields. nih.gov
For the synthesis of pyrazolo[3,4-b] diva-portal.orgnih.govdiazepines, the reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylideneketones is carried out under reflux in ethanol (B145695) with acetic acid. nih.gov The reaction time is typically between 3.5 and 6 hours, after which the product is isolated by filtration and recrystallization. nih.gov
The synthesis of azetidine-fused 1,4-diazepine derivatives via CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling is performed under mild conditions, refluxing in 1,4-dioxane (B91453) for 3 hours, leading to high yields of 91–98%. mdpi.com
A study on the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine explored five different synthetic variants (Methods A-E) to optimize the route. researchgate.net Method E, which involves the reductive cyclization of an aminoaldehyde intermediate, was identified as the most efficient method for producing the target compound. researchgate.net
Table 1: Comparison of Synthetic Methods for Diazepine Derivatives
| Method | Key Reactants | Catalyst/Reagent | Conditions | Yield | Selectivity |
| Imine Reductase-Catalyzed Intramolecular Reductive Amination | Aminoketone | IRED (e.g., IR1 mutant, IR25) | Biocatalytic | High | 93 to >99% ee acs.org |
| Asymmetric Reductive Cyclization | 2'-vinyl-biaryl-2-imine | [CuI/(Ph-BPE)] | Mild | Up to 98% unizar.es | >20:1 dr, up to 99% ee unizar.es |
| Pyrazolo[3,4-b] diva-portal.orgnih.govdiazepine Synthesis | 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole, diarylideneketone | Acetic acid | Reflux in ethanol | - | - |
| Azetidine-fused 1,4-diazepine Synthesis | 1-(2-bromobenzyl)azetidine-2-carboxamide | CuI/N,N-dimethylglycine | Reflux in 1,4-dioxane | 91–98% mdpi.com | - |
| Reductive Cyclization of Aminoaldehyde (Method E) | Aminoaldehyde | - | - | Efficient researchgate.net | - |
Synthesis of Key Precursors and Intermediates for this compound Derivatives
The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. N-propargylamines are versatile building blocks that can be transformed into 1,4-diazepane cores through various cyclization reactions. rsc.org
For the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine, N-benzyl-N'-methylethylenediamine is a crucial starting material. researchgate.net This diamine can be reacted with different electrophilic partners to construct the diazepine ring. researchgate.net For instance, reaction with 1-benzenesulfonyl-2-bromomethylaziridine or 2-phenyl-4-(p-toluenesulfonyloxymethyl)oxazoline leads to direct cyclization to form the 1,4-diazepine ring system. researchgate.net
Another important intermediate is (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane, which is a key precursor for certain pharmaceutical compounds. google.com Its synthesis has been described in patent literature. google.com
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines involves the initial condensation of 1,4-diazepan-6-amine (B1415134) (DAZA) with two equivalents of a 4-alkoxy-2-hydroxybenzaldehyde, followed by reductive amination. nih.gov This one-pot synthesis can yield mono-, di-, or tri-substituted diazepine derivatives depending on the reaction conditions. nih.gov
Table 2: Key Precursors and their Synthetic Utility
| Precursor/Intermediate | Synthetic Application | Reference |
| N-Propargylamines | Versatile building blocks for 1,4-diazepane synthesis. | rsc.org |
| N-benzyl-N'-methylethylenediamine | Starting material for 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine. | researchgate.net |
| (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane | Important intermediate for pharmaceutical synthesis. | google.com |
| 1,4-Diazepan-6-amine (DAZA) | Precursor for N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines. | nih.gov |
| 1-benzenesulfonyl-2-bromomethylaziridine | Reactant for cyclization with N-benzyl-N'-methylethylenediamine. | researchgate.net |
| 2-phenyl-4-(p-toluenesulfonyloxymethyl)oxazoline | Reactant for cyclization with N-benzyl-N'-methylethylenediamine. | researchgate.net |
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 3 Methyl 1,4 Diazepane and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. It is instrumental in understanding the fundamental characteristics that govern the reactivity and interaction of 1-Benzyl-3-methyl-1,4-diazepane with biological systems.
The three-dimensional structure of a molecule is critical to its biological activity. For a flexible molecule like this compound, which contains a seven-membered diazepane ring, multiple low-energy conformations can exist. Geometry optimization using DFT allows for the determination of the most stable conformation (the global minimum) as well as other accessible conformations (local minima).
The flexibility of the 1,4-diazepane ring is a key structural feature. Computational studies focus on identifying the preferred chair, boat, or twist-boat conformations of this ring system. The orientation of the N1-benzyl and C3-methyl substituents significantly influences the conformational landscape. These substituents can adopt axial or equatorial positions, leading to different steric and electronic environments. Theoretical calculations help elucidate the energetic favorability of these arrangements, providing a static picture of the molecule's preferred shape.
Table 1: Hypothetical Conformational Analysis of this compound This table is illustrative and based on typical findings in conformational studies.
| Conformer | Diazepane Ring Conformation | N1-Benzyl Orientation | C3-Methyl Orientation | Relative Energy (kcal/mol) |
| A | Chair | Equatorial | Equatorial | 0.00 |
| B | Chair | Axial | Equatorial | +2.5 |
| C | Twist-Boat | - | - | +4.1 |
| D | Boat | - | - | +5.8 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. irjweb.comresearchgate.netwikipedia.org This analysis is vital for predicting how this compound analogues might participate in charge-transfer interactions within a biological target's active site. irjweb.com Theoretical calculations have shown that a lower HOMO-LUMO energy gap can be correlated with higher chemical and biological activity. nih.gov
Table 2: Frontier Orbital Energies for a Series of Diazepane Analogues This table is illustrative to demonstrate the application of HOMO-LUMO analysis.
| Compound Analogue (Modification on Benzyl (B1604629) Ring) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE in eV) | Implied Reactivity |
| 1 (Unsubstituted) | -5.8 | -1.2 | 4.6 | Moderate |
| 2 (4-Nitro) | -6.2 | -2.0 | 4.2 | High |
| 3 (4-Methoxy) | -5.5 | -1.0 | 4.5 | Moderate-Low |
| 4 (4-Chloro) | -6.0 | -1.5 | 4.5 | Moderate |
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. nih.govresearchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic interactions. irjweb.comnih.gov
For this compound, an MEP map would typically show regions of negative electrostatic potential (usually colored red) around the two nitrogen atoms of the diazepane ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are generally located around the hydrogen atoms, particularly the N-H proton if present, highlighting their electrophilic character. nih.gov This mapping helps rationalize how the molecule orients itself within a receptor's binding pocket to engage in specific electrostatic interactions. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies and Ligand-Protein Interactions
While DFT provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective on how a molecule and its receptor complex behave over time. These simulations model the movements of atoms and molecules, providing crucial insights into the stability of ligand-protein binding and the conformational changes that may occur upon interaction.
In studies of diazepane derivatives targeting receptors like the sigma-1 (σ1) receptor, MD simulations have been used to confirm docking results and assess the stability of the ligand-receptor complex. nih.gov For instance, a 250-nanosecond simulation can reveal whether a ligand remains stably bound within the active site or if it dissociates. nih.gov Key metrics such as the Root-Mean-Square Deviation (RMSD) are calculated to validate the ligand's topology and monitor the stability of the complex throughout the simulation. nih.gov These dynamic studies are essential for understanding the nuanced, time-dependent interactions that govern a ligand's efficacy.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds and to understand the specific atomic-level interactions that stabilize the ligand-receptor complex. researchgate.net
For this compound and its analogues, docking studies can elucidate how they fit into the binding sites of targets such as the σ1 receptor. nih.gov Research on related diazepane-based ligands has identified key interactions within the σ1 active site. nih.gov For example, specific analogues have been shown to form crucial hydrogen bonds with amino acid residues like Threonine 181 (Thr 181). Other important interactions include van der Waals and hydrophobic contacts with residues such as Valine 84 (Val84), Isoleucine 124 (Ile124), and Tryptophan 164 (Trp 164). nih.gov The results are often quantified using a docking score, which estimates the binding affinity, with more negative scores typically indicating stronger binding. researchgate.net
Table 3: Predicted Binding Affinities and Key Interactions for Diazepane Analogues at the σ1 Receptor Data is representative of findings from molecular docking studies.
| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Analogue A | -8.5 | Thr 181, Trp 164 | Hydrogen Bond, van der Waals |
| Analogue B | -9.2 | Tyr 206, Ile 124 | van der Waals, Hydrophobic |
| Analogue C | -7.9 | Val 84, Phe 133 | Hydrophobic |
| Analogue D | -9.5 | Thr 181, Thr 202 | Hydrogen Bond, van der Waals |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of newly designed molecules before they are synthesized. nih.govresearchgate.net
A QSAR study on this compound analogues would involve generating a dataset of related compounds with varying substituents on the benzyl and diazepane rings. For each compound, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated. Statistical methods, such as multiple linear regression, are then used to develop an equation that links these descriptors to the observed biological activity (e.g., binding affinity or inhibitory concentration). nih.gov Such models can reveal that properties like electronegativity and low steric bulk at specific positions are favorable for enhancing activity, providing a clear rationale for future molecular design. researchgate.net
Solvent Contribution Assessment through WaterMap Analysis
WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding site of a protein, including their enthalpy, entropy, and free energy. nih.gov This analysis helps to identify "unhappy" or high-energy water molecules that are energetically unfavorable and, therefore, prime candidates for displacement by a ligand functional group. The displacement of these high-energy water molecules can lead to a significant gain in binding affinity. Conversely, the displacement of low-energy, "happy" water molecules that form favorable interactions with the protein can be energetically costly and detrimental to binding.
The analysis categorizes hydration sites within a binding pocket into three main types nih.gov:
Displaceable Water Molecules: These are energetically unfavorable (high free energy) and their displacement by a ligand is thermodynamically favorable, leading to an increase in binding affinity.
Replaceable Water Molecules: These water molecules have an unfavorable enthalpy but a favorable entropy. Replacing them with a suitable ligand functional group that can satisfy the enthalpic interactions can be beneficial for binding affinity.
Stable (Structural) Water Molecules: These have very favorable free energies and often form key hydrogen bonding networks with the protein. Displacing these water molecules is energetically costly and should generally be avoided in ligand design.
In the context of this compound and its analogues, WaterMap analysis can provide crucial insights for optimizing their interaction with a target protein. By mapping the hydration patterns of the binding site, medicinal chemists can strategically modify the ligand scaffold to displace high-energy water molecules or to incorporate functionalities that can mimic the interactions of stable water molecules, thereby enhancing binding potency.
A hypothetical WaterMap analysis of a target protein in complex with an analogue of this compound might yield results similar to those presented in the interactive data table below. This table illustrates how the thermodynamic properties of hydration sites are used to guide ligand modification.
| Hydration Site ID | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Classification | Potential Ligand Modification |
| HS-1 | 2.5 | 3.0 | -0.5 | Displaceable | Introduce a hydrophobic group (e.g., methyl, ethyl) on the benzyl ring to displace this unfavorable water molecule. |
| HS-2 | 0.8 | 1.5 | -0.7 | Replaceable | Introduce a polar group (e.g., hydroxyl, amide) that can form a hydrogen bond with the protein, mimicking the water molecule's interaction. |
| HS-3 | -1.5 | -2.0 | 0.5 | Stable | Avoid modifications that would displace this water molecule; design the ligand to accommodate it. |
| HS-4 | 3.1 | 3.5 | -0.4 | Displaceable | Extend a substituent from the diazepane ring to occupy the space of this high-energy water. |
Note: The data in this table is hypothetical and for illustrative purposes only. ΔG represents the free energy change of the water molecule relative to bulk solvent, ΔH is the enthalpy change, and -TΔS is the entropic contribution.
By systematically analyzing the hydration sites and their thermodynamic properties, researchers can make more informed decisions in the lead optimization process. For the this compound scaffold, this could involve modifications to the benzyl group, the methyl group, or the diazepane ring itself to better complement the solvent environment of the target binding site. This approach allows for a more rational and efficient exploration of the chemical space to identify analogues with improved pharmacological profiles.
Structure Activity Relationship Sar Investigations of 1 Benzyl 3 Methyl 1,4 Diazepane Derivatives
Impact of Substituent Modifications on the Benzyl (B1604629) Moiety
The benzyl group of 1-benzyl-3-methyl-1,4-diazepane derivatives serves as a crucial interaction point with biological targets, and modifications to this moiety can significantly alter the pharmacological profile of the compounds. Research on related 1,4-diazepane and benzodiazepine (B76468) structures has provided valuable insights into the effects of various substituents on the benzyl ring.
The position and nature of substituents on the benzyl ring play a pivotal role in determining the activity of these compounds. For instance, in a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, the substitution pattern on an aryl ring, which can be conceptually related to the benzyl group, was found to be critical for their affinity as 5-HT6 receptor antagonists openpharmaceuticalsciencesjournal.com.
Studies on related benzodiazepine structures have shown that substitutions on the C-5 phenyl ring, analogous to the benzyl group in this context, have varied and not always predictable effects on receptor binding nih.gov. However, certain trends have emerged. For example, the introduction of electron-withdrawing groups can influence the electronic properties of the entire molecule, potentially affecting its interaction with receptor sites.
In the context of N-benzyl substituted aziridines used as precursors for benzodiazepines, the steric bulk on the benzyl ring was found to be a significant factor. The introduction of bulky substituents, such as a dichloro substitution at the 2 and 6 positions of the benzyl ring, led to a notable enhancement in both the yield and enantioselectivity of subsequent reactions, suggesting a profound influence on the transition state geometry acs.orgacs.org. This highlights the importance of steric factors in the interaction of the benzyl group with its environment.
The following table summarizes the observed impact of various substituents on the benzyl moiety of related diazepine (B8756704) and benzodiazepine derivatives, offering a predictive framework for the SAR of this compound.
| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |
| Para (4'-position) | Electron-withdrawing (e.g., halogens) | Often enhances potency in related benzodiazepines. | chemisgroup.us |
| Ortho (2'-position) | Halogen | Generally more potent than other substitutions in related structures. | chemisgroup.us |
| Meta (3'-position) | Methyl | Can influence steric and electronic properties. | chemisgroup.us |
| 2',6'-positions | Dichloro | Increased steric bulk can improve reaction outcomes in synthetic precursors. | acs.orgacs.org |
It is hypothesized that a flexible methylene (B1212753) spacer attached directly to the aromatic ring, as in the benzyl group, helps to orient the molecule appropriately for binding to its biological target openpharmaceuticalsciencesjournal.com.
Influence of Substitutions on the Diazepane Ring
The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can be modified to interact with a variety of biological targets jocpr.com. Substitutions on this seven-membered ring are a key strategy for modulating the pharmacological properties of this compound derivatives.
The substitution at the 3-position of the diazepine ring is of particular interest. The presence of a methyl group in the parent compound already introduces a chiral center, and further modifications at or near this position can have profound effects. In related 1,4-benzodiazepines, the introduction of a benzylidene group at the 3-position has been shown to yield potent compounds, especially when the benzylidene is substituted at the para position with electron-withdrawing and lipophilic atoms like halogens chemisgroup.usresearchgate.net.
Furthermore, the nature of the substituent at the N-1 position is critical. While the parent compound has a benzyl group, studies on related benzodiazepines indicate that a methyl group at N-1 can increase the inhibitory effect on certain enzymes nih.gov. This suggests that the size and electronic nature of the substituent at this position directly impact biological activity.
The flexibility of the diazepine ring allows it to adopt various conformations, and substitutions can influence this conformational preference, which in turn affects receptor binding. The introduction of different functional groups, such as esters, amides, or nitriles, at the 3-position of related imidazo[1,5-a] chemisgroup.usnih.gov-benzodiazepines has been explored, with esters showing promising activity chemisgroup.us.
The table below outlines the influence of substitutions on the diazepine ring of related compounds.
| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference |
| 3-position | Benzylidene (with para-halogen) | Increased potency in related benzodiazepines. | chemisgroup.usresearchgate.net |
| 3-position | Ester group | Active in related imidazo-benzodiazepines. | chemisgroup.us |
| N-1 position | Methyl group | Increased inhibitory effect in some benzodiazepines. | nih.gov |
| N-4 position | Basic amine functionality | Considered essential for binding to the 5-HT6 receptor in related sulphonamides. | openpharmaceuticalsciencesjournal.com |
Conformational Flexibility and its Role in Biological Target Affinity
The seven-membered diazepine ring is inherently flexible and can adopt multiple conformations, such as boat and twist-boat forms. This conformational flexibility is a double-edged sword; while it allows the molecule to adapt to the binding site of a receptor, it can also lead to a loss of entropy upon binding, which is energetically unfavorable.
The specific conformation adopted by the diazepine ring is crucial for its interaction with a biological target. For instance, in a study of a 1-benzyl-3-[(dimethyl-amino)methyl-ene]-4-phenyl-1H-1,4-benzodiazepin-2(3H)-one, the diazepine ring was found to adopt a boat conformation nih.gov. The ability of the ring to assume a specific low-energy conformation that is complementary to the receptor's binding pocket is a key determinant of affinity.
Molecular modeling and conformational analysis are therefore essential tools for understanding the SAR of these compounds. By calculating the energy of different conformations, researchers can predict the most likely bioactive conformation. A conformational analysis of related 1-phenyl- and 1-benzyl-tetrahydroisoquinolines highlighted the importance of the torsion angle between the aromatic rings and the preferred half-chair conformation of the heterocyclic ring for receptor binding ebi.ac.uk. These principles can be extended to the diazepine ring system to understand how its conformation influences affinity for a given target.
The interaction with a biological target often involves a "conformational selection" process, where the receptor binds to a specific conformation of the ligand that is present in the ensemble of its solution-state conformations. Therefore, designing molecules that have a higher population of the bioactive conformation is a key strategy in rational drug design.
Rational Design and Strategic Derivatization for SAR Exploration
The development of new this compound derivatives with improved therapeutic profiles relies heavily on rational design and strategic derivatization. This approach involves using the knowledge gained from SAR studies to make targeted modifications to the lead compound.
One powerful tool in rational drug design is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, a pharmacophore model was developed that identified a positively charged basic amine functionality as essential for receptor binding openpharmaceuticalsciencesjournal.com. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) is another computational technique that can be used to guide the design of new analogs. 3D-QSAR models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. This can provide detailed insights into which regions of the molecule are important for activity and how they can be modified to improve potency openpharmaceuticalsciencesjournal.com.
Strategic derivatization involves synthesizing a library of compounds with systematic variations at different positions of the lead structure. For example, to explore the SAR of the benzyl moiety, a series of derivatives with different substituents (e.g., halogens, alkyl groups, nitro groups) at various positions (ortho, meta, para) could be synthesized and tested. Similarly, the effect of different substituents on the diazepine ring can be explored by varying the group at the 3-position or by modifying the substituents on the nitrogen atoms.
The goal of this process is to build a comprehensive understanding of the SAR, which can then be used to design compounds with optimized properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles bbau.ac.in.
Mechanistic Research on Biological Activities of 1 Benzyl 3 Methyl 1,4 Diazepane and Analogues
Efflux Pump Inhibition Mechanisms in Prokaryotic Systems (e.g., Escherichia coli Resistance-Nodulation-Cell Division Pumps)
Research into analogues of 1-benzyl-3-methyl-1,4-diazepane, specifically the parent compound 1-benzyl-1,4-diazepane (1-BD), has elucidated its role as an efflux pump inhibitor (EPI) in Gram-negative bacteria such as Escherichia coli. The primary target of this inhibitory action is the Resistance-Nodulation-Cell Division (RND) family of efflux pumps, particularly the AcrAB-TolC system, which is a major contributor to multidrug resistance (MDR) in E. coli. nih.govnih.gov The mechanism of action for 1-BD is multifaceted, involving direct effects on antibiotic efficacy, membrane characteristics, and the genetic regulation of the pump itself. nih.gov
The inhibitory effect of 1-benzyl-1,4-diazepane on efflux pumps leads to a significant potentiation of the activity of various antibiotics. This is quantified by a reduction in the Minimal Inhibitory Concentration (MIC) of these antibiotics when used in combination with the EPI. In E. coli strains that overexpress AcrAB and AcrEF efflux pumps, 1-BD has been shown to decrease the MIC of levofloxacin and other antibiotics. nih.gov This effect is attributed to the inhibition of the efflux pump, which results in a higher intracellular concentration of the antibiotic, thereby restoring its efficacy. The potentiation effect is notably absent in strains lacking the AcrAB pump (ΔacrAB), confirming that the compound's primary action is linked to this specific efflux system. nih.gov The ability of 1-BD to enhance the activity of antibiotics that are known substrates of the AcrAB-TolC pump underscores its potential as an MDR reversal agent.
Table 1: Effect of 1-Benzyl-1,4-diazepane (1-BD) on the MIC of Levofloxacin against E. coli Strains
| E. coli Strain | Treatment | Levofloxacin MIC (µg/mL) | Fold Reduction in MIC |
|---|---|---|---|
| Overexpressing AcrAB | Levofloxacin alone | >32 | - |
| Overexpressing AcrAB | Levofloxacin + 1-BD | 4 | 8x |
| Overexpressing AcrEF | Levofloxacin alone | >32 | - |
| Overexpressing AcrEF | Levofloxacin + 1-BD | 2 | 16x |
| ΔacrAB | Levofloxacin alone | 0.064 | - |
| ΔacrAB | Levofloxacin + 1-BD | 0.064 | No change |
In addition to direct efflux pump inhibition, studies on the analogue 1-benzyl-1,4-diazepane have revealed that it can modulate the permeability of the bacterial membrane. nih.gov Fluorimetric assays have demonstrated that 1-BD increases the permeability of E. coli membranes. nih.gov This action could contribute to the increased intracellular accumulation of antibiotics, working in concert with the inhibition of efflux pumps. It is important to note that while membrane permeability is increased, this does not significantly affect the polarity of the inner membrane. nih.gov This suggests a specific mode of action on membrane properties rather than a general disruptive effect. This dual mechanism, combining efflux inhibition with membrane permeabilization, distinguishes it from other major reference EPIs. nih.gov
The activity of the 1-benzyl-1,4-diazepane analogue extends to the genetic level by influencing the expression of efflux pump components. Research has shown that 1-BD decreases the transcription of the acrAB operon. nih.gov The AcrAB-TolC pump is known to be involved in the efflux of cellular metabolites that can act as signaling molecules to regulate the pump's own expression. researcher.lifesigmaaldrich.cn By inhibiting the pump, these metabolites may accumulate, leading to a feedback mechanism that alters gene expression. The downregulation of acrAB transcription by 1-BD suggests a comprehensive inhibitory mechanism that not only blocks the existing pump machinery but also reduces the synthesis of new pump components, potentially leading to a more sustained suppression of the MDR phenotype. nih.gov
Sigma Receptor (σ1R, σ2R) Ligand Interactions
Analogues of this compound have been investigated as ligands for sigma receptors (σR), which are unique proteins found in the central nervous system and peripheral tissues. nih.govethernet.edu.et These receptors are implicated in a variety of cellular functions and are targets for therapeutic agents for neurological disorders. nih.gov The 1,4-diazepane scaffold has been identified as a promising structure for developing high-affinity sigma receptor ligands.
A series of novel 1,4-diazepane-based derivatives, synthesized from a 1-benzyl-1,4-diazepane starting material, have been evaluated for their binding affinity at σ1 and σ2 receptors. nih.gov These studies utilize radioligand binding assays to determine the inhibition constant (Ki) of the compounds, which is a measure of their binding affinity. The results indicate that the bulky diazepane structure can maintain or even improve the affinity for both σ1 and σ2 receptors compared to smaller ring structures like piperidine. nih.gov
Notably, bicycle derivatives (containing additional fused rings) of the diazepane structure generally exhibit moderate to high affinity for both sigma receptor subtypes, whereas simpler monocycle analogues tend to be weak inhibitors. nih.gov For instance, a benzofuran derivative of the 1,4-diazepane series displayed a high affinity for the σ1 receptor. nih.gov Furthermore, substitutions on the benzyl (B1604629) moiety can influence both affinity and selectivity. For example, a 2,4-dimethyl substitution on the benzyl group has been shown to improve the selectivity for the σ2 receptor over the σ1 receptor in certain bicyclic derivatives. nih.gov
Table 2: Sigma Receptor Binding Affinities (Ki, nM) for Selected 1,4-Diazepane Analogues
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (Ki σ2R / Ki σ1R) |
|---|---|---|---|
| Benzofuran Derivative (2c) | 8.0 | 114 | 14.25 |
| 2,4-Dimethylbenzyl Benzofuran Derivative (3c) | 8.0 | 28 | 3.5 |
| Quinoline Derivative (2d) | 19 | 102 | 5.37 |
| 2,4-Dimethylbenzyl Quinoline Derivative (3d) | 26 | 32 | 1.23 |
The guinea pig vas deferens preparation is a classical pharmacological model used to assess the functional activity of sigma receptor ligands. nih.gov However, a comprehensive review of the available scientific literature did not yield specific data on the agonistic or antagonistic activity of this compound or its closely related analogues in this particular assay. Therefore, the functional activity profile of this class of compounds at sigma receptors, as determined by the guinea pig vas deferens model, remains to be elucidated.
Calcium Channel Inhibitory Activity
Research into the therapeutic potential of 1,4-diazepane derivatives has identified them as promising T-type calcium channel blockers. nih.govdrugbank.com A study focused on the synthesis and biological evaluation of various 1,4-diazepane derivatives led to the discovery of several potent compounds. nih.gov Although this compound was not specifically evaluated in this study, the findings for analogous structures are significant. One particular derivative, compound 4s (N-(3,4-dichlorobenzyl)-4-(3-methoxyphenyl)-1,4-diazepane-1-carboxamide), emerged as a notable T-type calcium channel blocker with good selectivity over hERG and N-type calcium channels. nih.govdocumentsdelivered.com This selectivity is a crucial attribute for developing new therapeutics, particularly for CNS disorders where T-type calcium channels play a key role in neuronal excitability. acs.org The research highlights the potential of the 1,4-diazepane scaffold as a foundational structure for developing selective calcium channel inhibitors. nih.govdrugbank.com
| Compound | Target | Activity (IC50) | Selectivity Profile |
|---|---|---|---|
| Compound 4s | T-type Calcium Channels | Data not specified in abstract | Good selectivity over hERG and N-type calcium channels |
Enzyme Inhibition Studies
The 1,4-diazepane scaffold has been a subject of investigation for its potential to inhibit various enzymes implicated in disease.
Farnesyltransferase Inhibition
A class of potent farnesyltransferase inhibitors (FTIs) has been developed based on the 1,4-diazepane scaffold. nih.gov Farnesyltransferase is a key enzyme in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. rsc.orgsigmaaldrich.com Research has demonstrated that synthetic 1,4-diazepane derivatives can exhibit protein farnesyltransferase inhibition potency in the low nanomolar range. nih.gov These compounds were shown to block the growth of hormone-resistant prostate cancer cell lines (DU145 and PC3). nih.gov Further evaluation revealed that the more potent FTIs also caused a disorganization of tubulin in PC3 cells, indicating a multi-faceted mechanism of action. nih.gov
| Compound Class | Target Enzyme | Potency Range | Observed Cellular Effect |
|---|---|---|---|
| 1,4-Diazepane Derivatives | Protein Farnesyltransferase | Low Nanomolar | Growth inhibition of DU145 and PC3 prostate cancer cells |
SARS-CoV-2 Mpro Inhibition
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com While direct studies on this compound are absent, research into related benzodiazepine (B76468) derivatives has shown promise. nih.gov A study reported the discovery of benzodiazepine derivatives as a new class of Mpro inhibitors. nih.gov The most active compound from this series, methyl 10-(2-chloroacetyl)-1-oxo-11-(4-(trifluoromethyl)phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] nih.govacs.org-diazepine-7-carboxylate (11a ), exhibited an IC50 value of 0.180 µM. nih.gov X-ray crystallography confirmed that this compound covalently binds to the Mpro active site, providing a structural basis for its inhibitory activity and serving as a lead for further drug discovery against SARS-CoV-2. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Binding Mechanism |
|---|---|---|---|
| Compound 11a | SARS-CoV-2 Mpro | 0.180 ± 0.004 μM | Covalent |
Adenosine Deaminase Inhibition
Adenosine deaminase (ADA) is an enzyme involved in purine metabolism, and its inhibition can lead to increased levels of adenosine, which has various physiological effects, including anti-inflammatory responses. medchemexpress.compatsnap.com A review of the scientific literature did not yield specific studies on the inhibition of adenosine deaminase by this compound or its close analogues. Therefore, the activity of this compound class against ADA remains an uninvestigated area.
Antioxidant Activity Profiling
The antioxidant potential of 1,4-diazepane derivatives has been explored. A study investigating a series of novel diazepane-containing derivatives as sigma receptor (σR) ligands also evaluated their antioxidant activity. nih.govnih.gov The synthesis of these compounds started from commercially available 1-benzyl-1,4-diazepane. nih.gov The resulting benzofurane and quinoline-substituted diazepane derivatives were tested for their radical scavenging capacity against 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and hydrogen peroxide (H₂O₂). nih.govnih.gov The dimethyl substituted compounds 3c and 3d showed significant radical scavenging capacity, with values lower than the standards, ascorbic acid and Trolox, indicating a potent antioxidant profile. nih.gov These findings suggest that the 1,4-diazepane scaffold can be functionalized to produce compounds with excellent antioxidant properties that could be protective for cells. nih.govacs.org
| Compound | ABTS Scavenging (IC50 µg/mL) | H₂O₂ Scavenging (IC50 µg/mL) |
|---|---|---|
| Compound 3c | 10.05 | 18.56 |
| Compound 3d | 9.43 | 17.44 |
| Ascorbic Acid (Standard) | 12.75 | 19.27 |
| Trolox (Standard) | 18.73 | 20.38 |
Cytotoxicity Evaluation in Cell Lines
The cytotoxic effects of this compound and its analogues have been investigated in various cancer cell lines to determine their potential as anti-cancer agents. While specific data on the cytotoxicity of this compound is not extensively available in the reviewed literature, studies on structurally related 1,4-diazepane derivatives provide valuable insights into the potential biological activity of this class of compounds.
Research into a series of novel 1,4-diazepane-based sigma receptor ligands revealed that the majority of these compounds did not induce significant toxicity in the cell lines tested. nih.gov The cytotoxic activities of these synthesized compounds were evaluated against two specific cancer cell lines: the human neuroblastoma cell line, SH-SY5Y, and the human pancreatic cancer cell line, PANC1. nih.gov
In this study, most of the diazepane-containing derivatives did not show significant cytotoxicity at various concentrations. nih.gov A notable exception was one compound, a quinoline-substituted diazepane derivative (compound 3d in the study), which exhibited moderate toxicity towards PANC1 cells, but only at a high concentration of 100 μM, resulting in a cell viability of 51%. nih.gov Interestingly, the compounds that demonstrated the highest affinity for the σ1 receptor, namely the benzofuran-substituted diazepane derivatives (compounds 2c and 2d in the study), were found to be the least toxic. nih.gov Specifically, at a concentration of 50 μM, cell viability was measured at 127% in SH-SY5Y cells and 196% in PANC1 cells for these compounds, and at 100 μM, the viabilities were 98% and 127% respectively. nih.gov
These findings suggest that while the 1,4-diazepane scaffold itself may not be inherently cytotoxic, specific substitutions on the diazepane ring can influence the cytotoxic profile of the resulting analogues. The low cytotoxicity of the high-affinity sigma receptor ligands within this series indicates a favorable safety profile for their potential therapeutic applications targeting these receptors. nih.gov
Table 1: Cytotoxicity of 1,4-Diazepane Analogues in SH-SY5Y and PANC1 Cell Lines
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
| Benzofuran derivative 2c | SH-SY5Y | 50 | 127 |
| 100 | 98 | ||
| Quinoline derivative 2d | SH-SY5Y | 50 | 196 |
| 100 | 127 | ||
| Quinoline derivative 3d | PANC1 | 100 | 51 |
Further research is warranted to explore the cytotoxic potential of this compound and a broader range of its analogues against a wider panel of cancer cell lines.
Development and Research Applications of 1 Benzyl 3 Methyl 1,4 Diazepane As a Chemical Building Block
Precursor for Synthesis of More Complex Benzodiazepine (B76468) Derivatives
The 1,4-diazepane framework, particularly functionalized variants, serves as a crucial intermediate in the synthesis of more elaborate 1,4-benzodiazepine (B1214927) derivatives. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.comnih.gov A key synthetic strategy involves the construction of novel azetidine-fused 1,4-diazepine structures, which can then undergo ring-opening reactions to yield a variety of substituted 1,4-benzodiazepines. mdpi.com
A notable method involves the intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. This reaction, catalyzed by a copper(I) iodide/N,N-dimethylglycine system, proceeds under mild conditions to form 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.comdiazepin-10(2H)-ones. mdpi.comnih.gov These fused heterocyclic products are stable intermediates that can be isolated in high yields. nih.gov
The true utility of these fused diazepine (B8756704) precursors lies in the subsequent transformation of the strained four-membered azetidine ring. The direct reaction of these precursors with nucleophiles is often unsuccessful. mdpi.com To facilitate the ring-opening, the azetidine nitrogen is first activated through quaternization, for example, by methylation using methyl triflate. This step converts the azetidine into a more reactive azetidinium ion. mdpi.com
The resulting ammonium (B1175870) salts readily react with various nucleophiles, leading to the selective opening of the azetidinium ring and the formation of diverse 3-functionalized 1,4-benzodiazepine derivatives in good to excellent yields. mdpi.com This two-step sequence of N-methylation and nucleophilic ring-opening provides a versatile platform for introducing a range of functional groups onto the benzodiazepine scaffold. mdpi.com
For instance, the reaction of the methylated intermediates with sodium azide, potassium cyanide, or sodium thiophenolate introduces azidoethyl, cyanoethyl, or phenylsulfanyl-ethyl side chains, respectively, at the 3-position of the 1,4-benzodiazepine-2-one core. mdpi.com An alternative strategy involves treating the azetidine-fused diazepinones directly with methyl chloroformate, which results in a straightforward conversion to 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. mdpi.com This synthetic approach highlights the value of diazepane-based intermediates in building complex, functionalized benzodiazepine molecules that are highly sought after for drug discovery. mdpi.comnih.gov
Table 1: Synthesis of 3-Functionalized 1,4-Benzodiazepine Derivatives via Azetidinium Ring Opening
| Precursor (Ammonium Salt) | Nucleophile | Reaction Time | Product | Yield (%) |
|---|---|---|---|---|
| 8a | NaN₃ | 6 h | 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] mdpi.comdiazepin-2-one (9aa) | 97% |
| 8a | KCN | 24 h | 3-(2-Cyanoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] mdpi.comdiazepin-2-one (9ab) | 75% |
| 8a | PhSNa | 12 h | 4-Methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] mdpi.comdiazepin-2-one (9ac) | 81% |
Data sourced from a study on the synthesis of functionalized 1,4-benzodiazepine derivatives. mdpi.com
Scaffold for Ring-Expanded Diazepane-Based Compounds
The 1,4-diazepane scaffold and its fused derivatives not only serve as precursors to benzodiazepines but also offer potential for the synthesis of ring-expanded heterocyclic systems. mdpi.com The inherent ring strain in certain fused diazepane intermediates, such as the 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.comdiazepin-10(2H)-ones, makes them suitable substrates for reactions that involve the cleavage of specific bonds to form larger rings. mdpi.com
The selective opening of the fused azetidine ring in these precursors is a key strategy for accessing larger diazepine-based structures. Depending on which bond of the azetidine ring is cleaved, different ring-expanded products can be envisioned. One potential outcome of such a ring-opening reaction is the formation of nine-membered rings, specifically 1,3,4,5,6,7-hexahydro-2H-benzo[b] mdpi.comresearchgate.netdiazonin-2-ones. mdpi.com This transformation represents an expansion from a fused 6,7,4-membered tricyclic system to a 6,9-membered bicyclic system.
This ring expansion approach is a valuable method for generating novel heterocyclic scaffolds that are not easily accessible through other synthetic routes. The resulting benzodiazonine structures represent a class of compounds with a different three-dimensional architecture compared to the original diazepane, which can lead to new pharmacological properties. The ability to use a common diazepane-based intermediate to selectively generate either substituted benzodiazepines or ring-expanded benzodiazonines underscores the versatility of this scaffold in medicinal chemistry. mdpi.comresearchgate.net
Strategies for Chemical Space Exploration and Diversification for Novel Compounds
The 1,4-diazepane ring is recognized as a "privileged scaffold" in medicinal chemistry. This designation refers to a molecular framework that can serve as a versatile template for designing ligands that bind to multiple, unrelated biological targets with high affinity. The flexibility of the seven-membered diazepine ring allows for diverse structural modifications, making it an ideal starting point for exploring chemical space and generating libraries of novel compounds for drug discovery programs.
Strategies for diversifying the 1,4-diazepane core are central to its application as a building block. The biological activity of its derivatives is highly dependent on the type and placement of substituents on the diazepane ring. Key positions for modification include the nitrogen atoms (N1 and N4) and the carbon atoms of the ring, such as the C3 or C5 position in 1-benzyl-3-methyl-1,4-diazepane.
Common diversification strategies include:
N-Alkylation and N-Arylation: The nitrogen atoms of the diazepane ring can be readily functionalized with a wide variety of alkyl or aryl groups through nucleophilic substitution reactions. This allows for the introduction of different steric and electronic properties, which can significantly influence binding affinity and selectivity for biological targets.
Functionalization of the Carbon Skeleton: Introducing substituents onto the carbon framework of the diazepine ring is another key strategy. This can be achieved during the synthesis of the ring itself by using substituted building blocks or by subsequent modification of a pre-formed diazepane core.
Domino Reactions and Multicomponent Reactions: The use of domino or multicomponent reactions provides an efficient way to build complexity and diversity in a single step. For example, metal-catalyzed cyclization of N-propargylamines can lead to the formation of the 1,4-diazepane core with high atom economy, creating opportunities for rapid library synthesis. researchgate.net
Asymmetric Synthesis: For chiral diazepanes, asymmetric synthesis is crucial for creating specific stereoisomers, as different enantiomers often exhibit distinct pharmacological profiles. Techniques like organocatalysis and enzymatic reductive amination are employed to produce chiral 1,4-diazepanes with high enantioselectivity.
By employing these strategies, chemists can systematically modify the 1,4-diazepane scaffold to generate large libraries of diverse compounds. This exploration of chemical space increases the probability of identifying novel molecules with desired therapeutic activities, targeting a wide range of diseases from neurological disorders to cancer.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(2-bromobenzyl)azetidine-2-carboxamide |
| 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.comdiazepin-10(2H)-one |
| 1,3,4,5,6,7-hexahydro-2H-benzo[b] mdpi.comresearchgate.netdiazonin-2-one |
| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] mdpi.comdiazepin-2-one |
| 3-(2-Cyanoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] mdpi.comdiazepin-2-one |
| 3-(2-Azidoethyl)-8-chloro-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] mdpi.comdiazepin-2-one |
| 4-Methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e] mdpi.comdiazepin-2-one |
| Copper(I) iodide |
| Methyl chloroformate |
| Methyl triflate |
| N,N-dimethylglycine |
| Potassium cyanide |
| Sodium azide |
Analytical Methodologies for Purity and Stereochemical Control in Research Synthesis
Chromatographic Techniques for Purity Assessment (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of "1-Benzyl-3-methyl-1,4-diazepane". These techniques allow for the separation, identification, and quantification of the main compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of "this compound". A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and resolution. nih.govresearchgate.net The detection is commonly performed using a UV detector at a wavelength where the benzyl (B1604629) chromophore exhibits strong absorbance, for instance, around 230-240 nm. researchgate.net
A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and nonpolar impurities. researchgate.net The purity of a sample is determined by calculating the peak area percentage of the main "this compound" peak relative to the total area of all observed peaks. For accurate quantification, a reference standard of known purity is used to create a calibration curve.
Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment of a Diazepane Analog
| Parameter | Condition | Rationale |
| Column | Reversed-phase C8 (250 x 4.6 mm, 5 µm) nih.govresearchgate.net | Provides good retention and separation for compounds with aromatic and aliphatic moieties. |
| Mobile Phase | A: 0.05 M Ammonium Acetate in WaterB: Acetonitrile/Methanol nih.gov | The buffer controls pH for consistent ionization, while the organic solvent elutes the analytes. |
| Gradient | Gradient elution from low to high percentage of B researchgate.net | Ensures elution of a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min researchgate.net | A standard flow rate for analytical HPLC, balancing analysis time and resolution. |
| Detection | UV at 240 nm nih.govresearchgate.net | The benzyl group provides strong UV absorbance at this wavelength for sensitive detection. |
| Injection Volume | 20 µL nih.gov | A typical volume for analytical HPLC to avoid column overload. |
| Internal Standard | Mefenamic Acid (example) nih.gov | Used for precise quantification by correcting for variations in injection volume and system response. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly valuable for identifying unknown impurities by providing information about their molecular weights. For "this compound", an electrospray ionization (ESI) source in positive ion mode would typically be used, as the nitrogen atoms in the diazepane ring are readily protonated. nih.gov
The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for specific expected impurities. For even greater specificity and for quantification at very low levels, tandem mass spectrometry (LC-MS/MS) can be employed. nih.govoup.comnih.gov In this mode, the protonated molecule of interest ([M+H]⁺) is selected and fragmented, and specific fragment ions are monitored.
Interactive Data Table: Example LC-MS/MS Parameters for Diazepane Analog Analysis
| Parameter | Condition | Rationale |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) oup.com | A common choice for LC-MS, providing efficient separations compatible with MS detection. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile oup.com | Volatile additives like formic acid are preferred for MS compatibility and to promote ionization. |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov | Basic nitrogen atoms in the diazepane ring are readily protonated, leading to strong signals. |
| MS Detection | Multiple Reaction Monitoring (MRM) nih.govoup.com | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion | [M+H]⁺ of this compound | The protonated molecular ion of the target analyte. |
| Product Ions | Specific fragments resulting from the collision-induced dissociation of the precursor ion. | Characteristic fragments provide structural information and enhance specificity. |
Optical Purity Determination (e.g., Enantiomeric Excess)
Since "this compound" contains a chiral center at the 3-position of the diazepane ring, it can exist as a pair of enantiomers. The determination of the optical purity, or enantiomeric excess (e.e.), is crucial as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the most common and reliable method for this purpose. researchgate.net
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including those with nitrogen-containing heterocyclic rings. researchgate.net
The mobile phase in chiral HPLC often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape and resolution for basic compounds. researchgate.net The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Interactive Data Table: Representative Chiral HPLC Conditions for Enantiomeric Purity
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm) researchgate.net | The chiral selector on the stationary phase enables the differential interaction and separation of enantiomers. |
| Mobile Phase | Ethanol (B145695) / Diethylamine (100:0.5, v/v) researchgate.net | The alcohol acts as the primary eluent, while the amine modifier reduces peak tailing for basic analytes. |
| Flow Rate | 1.0 mL/min researchgate.net | A typical analytical flow rate ensuring good separation efficiency. |
| Detection | UV at 230 nm researchgate.net | The benzonitrile (B105546) chromophore in the example provides a suitable wavelength for detection. |
| Injection Volume | 20 µL researchgate.net | A standard volume to achieve good sensitivity without overloading the column. |
| Quantification | Peak area normalization of the two enantiomers. | The enantiomeric excess is calculated as [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100. |
Impurity Profiling and Validation Studies
Impurity profiling involves the identification and quantification of all potential impurities in a sample. These can include starting materials, reagents, by-products from the synthesis, and degradation products. Validation of the analytical methods used for purity and impurity determination is a regulatory requirement and ensures that the methods are reliable, accurate, and reproducible.
Impurity Profiling
The synthesis of "this compound" can potentially generate several process-related impurities. For example, a common synthetic route might involve the reaction of N-benzyl-N'-methylethylenediamine with a suitable three-carbon electrophile. oup.com Potential impurities could arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. LC-MS is a powerful technique for identifying these unknown impurities by providing their molecular weights, which can then be used to deduce their structures. Once identified, reference standards for these impurities can be synthesized to allow for their accurate quantification in routine quality control. jocpr.com
Validation Studies
Analytical method validation is performed to demonstrate that the chosen methods are suitable for their intended purpose. nih.gov Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Interactive Data Table: Summary of Analytical Method Validation Parameters
| Validation Parameter | Description |
| Specificity | Demonstrates that the analytical signal is solely from the target compound, free from interference. |
| Linearity | Confirms a proportional relationship between signal and concentration over a defined range. |
| Range | Defines the concentration interval where the method is accurate, precise, and linear. |
| Accuracy | Measures how close the experimental value is to the true value, often expressed as percent recovery. |
| Precision | Assesses the random error of the method through repeatability and intermediate precision studies, reported as relative standard deviation (RSD). |
| Limit of Detection (LOD) | The minimum concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | The minimum concentration that can be measured with acceptable accuracy and precision. |
| Robustness | Evaluates the method's resilience to small changes in operational parameters (e.g., pH, temperature, mobile phase composition). |
Q & A
Q. What challenges arise in scaling up the synthesis of this compound from lab to pilot scale?
- Methodological Answer: Heat transfer inefficiencies and mixing limitations in batch reactors often reduce yield. Computational Fluid Dynamics (CFD) models identify optimal impeller designs. Membrane separation technologies (e.g., nanofiltration) improve purity during workup. Process Analytical Technology (PAT) tools, like inline FTIR, enable real-time monitoring of critical quality attributes (CQAs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
